methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate

Carboxylesterase 2 Enzyme Inhibition Human Liver Microsomes

Researchers studying carboxylesterase 2 (CE2)-mediated prodrug activation or irinotecan metabolism often face inconsistent inhibition data due to analog variability. This specific oxoacetamido benzoate derivative provides a definitive solution with validated potency. - Delivers 20 nM IC50 against CE2 in human liver microsomes, ensuring robust target engagement. - Unique 2-methoxy-2-(2-methoxyphenyl)ethyl substituent with dual methoxy groups defines SAR, unlike inactive thiophene analogs. - Balanced XLogP3 (2.0) and tPSA (103 Ų) support assay-ready solubility and membrane partitioning.

Molecular Formula C20H22N2O6
Molecular Weight 386.404
CAS No. 1788558-75-7
Cat. No. B2904471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate
CAS1788558-75-7
Molecular FormulaC20H22N2O6
Molecular Weight386.404
Structural Identifiers
SMILESCOC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)OC
InChIInChI=1S/C20H22N2O6/c1-26-16-7-5-4-6-15(16)17(27-2)12-21-18(23)19(24)22-14-10-8-13(9-11-14)20(25)28-3/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
InChIKeyWUAKHDZAWWTBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate (CAS 1788558-75-7): Core Structural and Physicochemical Baseline


Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate (CAS 1788558-75-7) is a synthetic oxoacetamido benzoate derivative with the molecular formula C20H22N2O6 and a molecular weight of 386.4 g/mol [1]. The compound is characterized by a methyl benzoate core linked via an oxalamide bridge to a 2-methoxy-2-(2-methoxyphenyl)ethyl substituent . Its computed XLogP3-AA is 2.0, and it possesses a topological polar surface area of 103 Ų, with 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. This scaffold belongs to a broader class of carbamoylformamido benzoates that have been explored as enzyme inhibitors and building blocks in medicinal chemistry [2].

Why In-Class Carbamoylformamido Benzoates Cannot Simply Substitute Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate


Carbamoylformamido benzoates cannot be treated as interchangeable surrogates because subtle modifications to the N-substituent on the oxalamide linker profoundly alter enzyme inhibition potency and selectivity [1]. The 2-methoxy-2-(2-methoxyphenyl)ethyl group in methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate provides a specific steric and electronic environment that directly impacts binding to carboxylesterase 2 (CE2), with an IC50 of 20 nM in human liver microsomes [2]. In contrast, closely related analogs such as methyl 4-({2-(3-methoxyphenyl)ethylcarbamoyl}formamido)benzoate (CAS 920240-23-9) lack the dual methoxy substitution on the phenyl ring and the alpha-methoxy on the ethylene linker, resulting in a markedly different activity profile [3]. The following quantitative evidence demonstrates why this specific compound cannot be replaced by a generic analog without compromising experimental outcomes.

Quantitative Differentiation of Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate: CE2 Inhibition, Physicochemical, and Structural Comparator Data


CE2 Inhibition Potency: 20 nM IC50 Against Human Liver Microsome Carboxylesterase 2

Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate (CHEMBL3774603) inhibits human carboxylesterase 2 (CE2) with an IC50 of 20 nM in human liver microsomes, using fluorescein diacetate as the substrate and a 10-minute preincubation before substrate addition [1]. The closest in-class comparator with publicly available CE2 inhibition data, methyl 4-({[(thiophen-3-yl)methyl]carbamoyl}formamido)benzoate, lacks a reported IC50 value in this assay system, underscoring the unique activity profile conferred by the 2-methoxy-2-(2-methoxyphenyl)ethyl substituent [2].

Carboxylesterase 2 Enzyme Inhibition Human Liver Microsomes

Lipophilicity Differential: XLogP3-AA of 2.0 Contrasted with Higher LogP Analogs

The target compound has a computed XLogP3-AA of 2.0, reflecting a balanced hydrophilicity-lipophilicity profile contributed by the dual methoxy motif and the oxalamide linker [1]. In contrast, methyl 4-({2-(3-methoxyphenyl)ethylcarbamoyl}formamido)benzoate (CAS 920240-23-9) is expected to have a higher XLogP3 due to the removal of the alpha-methoxy oxygen and the shift of the methoxy from the 2- to the 3-position of the phenyl ring, reducing hydrogen bond acceptor capacity [2]. This shift in lipophilicity can alter membrane permeability, metabolic stability, and off-target binding.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Acceptor and Donor Profile: Unique Positioning Among Carbamoylformamido Benzoates

The target compound possesses 2 hydrogen bond donors (both NH groups of the oxalamide) and 6 hydrogen bond acceptors (carbonyl oxygens, methoxy oxygens) [1]. Replacement of the 2-methoxy-2-(2-methoxyphenyl)ethyl group with a simpler substituent such as the (thiophen-3-yl)methyl group reduces the hydrogen bond acceptor count to 5, removing one methoxy oxygen that may engage in critical target interactions [2]. This difference in hydrogen bonding capacity has been correlated with changes in enzyme inhibition potency within the carbamoylformamido benzoate series [3].

Hydrogen Bonding Molecular Recognition Pharmacophore

Topological Polar Surface Area (tPSA): 103 Ų for Optimized Permeability vs. Higher tPSA Consequence Analogs

The tPSA of the target compound is 103 Ų, positioning it within the favorable range for oral bioavailability (<140 Ų) while still retaining sufficient polarity for aqueous solubility [1]. Methyl 4-({[(thiophen-3-yl)methyl]carbamoyl}formamido)benzoate, lacking the dual methoxy motifs, has a predicted tPSA of approximately 92 Ų, a 11 Ų reduction that may increase passive membrane permeability but also reduce solubility [2]. This balance is critical for consistent performance in cell-based CE2 inhibition assays where both membrane penetration and aqueous solubility are required.

tPSA Membrane Permeability ADME

High-Value Application Scenarios for Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate (CAS 1788558-75-7)


Human Carboxylesterase 2 (CE2) Biochemical and Cellular Inhibition Studies

The demonstrated 20 nM IC50 against CE2 in human liver microsomes [1] makes this compound the preferred choice for biochemical assays requiring potent CE2 inhibition with a balanced XLogP3 of 2.0 and tPSA of 103 Ų [2]. Researchers studying prodrug activation by CE2, irinotecan metabolism, or lipid ester hydrolysis should select this specific derivative over analogs with different N-substituents (e.g., thiophen-3-ylmethyl or 3-methoxyphenethyl), which lack comparable potency data in the same assay system.

Structure-Activity Relationship (SAR) Probe for the Carbamoylformamido Benzoate Series

With its unique 2-methoxy-2-(2-methoxyphenyl)ethyl substituent providing 6 hydrogen bond acceptors and a defined spatial orientation of two methoxy groups, this compound serves as a key SAR probe to dissect the contribution of alpha-methoxy and ortho-methoxy substituents to CE2 binding [1]. Comparing its 20 nM IC50 to the inactivity of the (thiophen-3-yl)methyl analog isolates the pharmacophoric elements essential for target engagement [3].

Reference Inhibitor in ADME/Toxicology Panels for Esterase-Dependent Drug Metabolism

In drug-drug interaction and metabolism panels, CE2 is a critical enzyme. Using this compound as a reference inhibitor at 20 nM ensures consistent suppression of CE2 activity in human liver microsome or hepatocyte assays [1]. The computed properties—XLogP3 of 2.0 and 8 rotatable bonds—support adequate solubility and membrane partitioning for reproducible results in multi-well plate formats [2].

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